molecular formula C7H9ClN2O2S B1474410 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1351385-51-7

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1474410
CAS No.: 1351385-51-7
M. Wt: 220.68 g/mol
InChI Key: DOJIKRVUCDVYEV-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Safety and Hazards

The safety data sheet for a similar compound, 3-(Chloromethyl)-1H-Pyrazole, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, potentially altering the flux of metabolites. The compound’s interactions with proteins often involve binding to active sites, leading to inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to specific receptors or enzymes, thereby altering downstream effects. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses of the compound can cause cellular damage and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other molecules that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-(chloromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-3-7-5-4-13(11,12)2-1-6(5)9-10-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJIKRVUCDVYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 4
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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